

Application Note: Mass Spectrometry Fragmentation and Analysis of (17Z)-Hexacosenoyl-CoA

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| Compound of Interest | | |
|----------------------|------------------------|-----------|
| Compound Name: | (17Z)-Hexacosenoyl-CoA | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

(17Z)-Hexacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-coenzyme A (VLCFA-CoA). As a key intermediate in lipid metabolism, its accurate identification and quantification are crucial for understanding various physiological and pathological processes, including peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD)[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoA species, providing high sensitivity and structural information[2]. This application note details the characteristic fragmentation pattern of (17Z)-Hexacosenoyl-CoA observed in electrospray ionization (ESI) tandem mass spectrometry and provides a generalized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of fatty acyl-CoAs is largely directed by the charge localization on the complex Coenzyme A moiety. The collision-induced dissociation (CID) spectra show characteristic cleavages that are consistent across different acyl chain lengths[3].

(17Z)-Hexacosenoyl-CoA



Formula: C₄₇H₈₄N₇O₁₇P₃S

Monoisotopic Mass: 1143.48 g/mol

Precursor Ion (ESI+): [M+H]+ = m/z 1144.49

Precursor Ion (ESI-): [M-H]⁻ = m/z 1142.47

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, fragmentation of the [M+H]⁺ precursor ion is dominated by cleavages within the CoA portion. The most prominent fragmentation is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₂N₅O₁₀P₂), which has a mass of 507.0 Da[4][5].

- Z₁ Ion: The most abundant and characteristic product ion results from the cleavage of the pyrophosphate bond, leading to a neutral loss of 507 Da. This ion retains the fatty acyl chain linked to the phosphopantetheine group.
- B₃ Ion: A second common fragment corresponds to the protonated 3'-phospho-ADP moiety itself, observed at m/z 428.1.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the deprotonated precursor [M-H]⁻ also yields characteristic fragments. Fragmentation often occurs at the phosphate linkages[3].

- X₁ Ion: This ion corresponds to the cleavage of the C-O bond of the 5'-α-phosphate, with the charge retained on the acyl-pantetheine portion of the molecule.
- C₂ Ion: Fragments corresponding to the CoA moiety are also observed, such as the ion at m/z 408.0, representing the 3'-phosphoadenosine-5'-phosphate portion.

Note on Double Bond Localization

It is critical to note that under standard collision-induced dissociation (CID) conditions, the fragmentation pattern is generally not sufficient to determine the precise location of the double bond within the fatty acyl chain[6][7]. The energy from the collision is typically dissipated by breaking the more labile bonds within the CoA structure, leaving the acyl chain intact.



Specialized techniques such as ozone-induced dissociation (OzID) or derivatization of the double bond prior to analysis are required for unambiguous localization[7].

Data Presentation: Summary of Key Fragments

The following table summarizes the predicted major ions for **(17Z)-Hexacosenoyl-CoA** in MS/MS analysis.

| Ion Mode | Precursor lon (m/z) | Key Product Ion | Product Ion (m/z) | Description |
|----------|----------------------------|--------------------|----------------------|--|
| Positive | [M+H] ⁺ 1144.49 | Zı | 637.49 | [M+H - 507] ⁺ , Loss of 3'- phospho-ADP |
| Positive | [M+H] ⁺ 1144.49 | Вз | 428.08 | [C10H13N5O10P2] +, 3'-phospho- ADP moiety |
| Negative | [M-H] ⁻ 1142.47 | X1 | 734.40 | Acyl-4'- phosphopantethe ine fragment |
| Negative | [M-H] ⁻ 1142.47 | C ₂ | 408.04 | [C10H11N5O7P] ⁻ , 3'- phosphoadenosi ne-5'-phosphate |

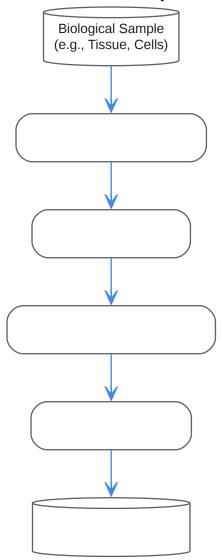
Visualization of Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of **(17Z)-Hexacosenoyl-CoA**.

Caption: Predicted fragmentation of [M+H]+ of (17Z)-Hexacosenoyl-CoA.



Experimental Workflow for Acyl-CoA Analysis



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